N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline is a complex organic compound that features a combination of fluorophenoxy, piperidinyl, and nitroaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline typically involves multiple steps:
Formation of 4-fluorophenoxyethylamine: This can be achieved by reacting 4-fluorophenol with ethylene oxide in the presence of a base to form 2-(4-fluorophenoxy)ethanol, which is then converted to 2-(4-fluorophenoxy)ethylamine using an amination reaction.
Synthesis of 5-(4-methylpiperidin-1-yl)-2-nitroaniline: This intermediate can be synthesized by nitration of 4-methylpiperidine followed by amination.
Coupling Reaction: The final step involves coupling 2-(4-fluorophenoxy)ethylamine with 5-(4-methylpiperidin-1-yl)-2-nitroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-tubercular activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can be involved in redox reactions, while the piperidinyl and fluorophenoxy groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-fluorophenoxy)ethyl)acetamide
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C20H24FN3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-5-(4-methylpiperidin-1-yl)-2-nitroaniline |
InChI |
InChI=1S/C20H24FN3O3/c1-15-8-11-23(12-9-15)17-4-7-20(24(25)26)19(14-17)22-10-13-27-18-5-2-16(21)3-6-18/h2-7,14-15,22H,8-13H2,1H3 |
InChI Key |
UVNXVKDOQICLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)F |
Origin of Product |
United States |
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